molecular formula C22H22N6OS B2603368 N-(4-butylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide CAS No. 868968-54-1

N-(4-butylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide

Cat. No. B2603368
CAS RN: 868968-54-1
M. Wt: 418.52
InChI Key: WDYWQUZEMGUBJM-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the study of the arrangement of atoms within the molecule and the bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include its reactivity with other compounds, its stability under various conditions, and the mechanisms of its reactions .


Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability) .

Scientific Research Applications

Anticancer and PI3K Inhibition

Compounds structurally related to N-(4-butylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide have been investigated for their anticancer effects and inhibition of PI3Ks, a key pathway involved in cancer cell proliferation and survival. For instance, derivatives of [1,2,4]triazolo[1,5-a]pyridine have demonstrated remarkable anticancer effects through their potent inhibitory activity against PI3Ks and mTOR, alongside reduced toxicity in oral administration (Xiao-meng Wang et al., 2015). These findings suggest the potential of such compounds in developing anticancer agents with improved safety profiles.

Heterocyclic Chemistry and Biological Assessment

The synthesis and biological assessment of compounds featuring the [1,2,4]triazolo[4,3-a]pyridine structure have been a focus due to their interesting biological properties, including antimicrobial and antifungal activities (V. R. Karpina et al., 2019). This highlights the versatility of such compounds in the development of new pharmaceuticals and their potential application in treating various microbial infections.

Insecticidal Applications

Research into sulfonamide and thiazole derivatives incorporating [1,2,4]triazolo[1,5-a]pyrimidine and similar structures has explored their use as insecticidal agents against agricultural pests, such as the cotton leafworm (Nanees N. Soliman et al., 2020). These studies provide a foundation for the development of novel insecticides that could help address challenges in crop protection.

Synthesis and Structural Elucidation

The chemical synthesis and structural elucidation of compounds bearing the [1,2,4]triazole and pyridine moieties, similar to the compound of interest, have been extensively studied (B. MahyavanshiJyotindra et al., 2011). These studies not only shed light on the chemical properties and reactivity of such compounds but also explore their potential biological activities, including antimicrobial properties.

Mechanism of Action

For biologically active compounds, the mechanism of action refers to its biochemical interaction that allows it to have a specific drug effect on the body .

Safety and Hazards

This involves identifying the potential hazards associated with the compound. This can include toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This involves discussing potential future research directions or applications for the compound. This could be based on its properties, its mechanism of action, or gaps in the current understanding of the compound .

properties

IUPAC Name

N-(4-butylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6OS/c1-2-3-5-16-7-9-18(10-8-16)24-20(29)15-30-21-12-11-19-25-26-22(28(19)27-21)17-6-4-13-23-14-17/h4,6-14H,2-3,5,15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYWQUZEMGUBJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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